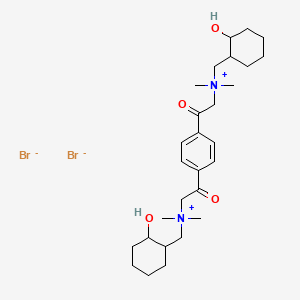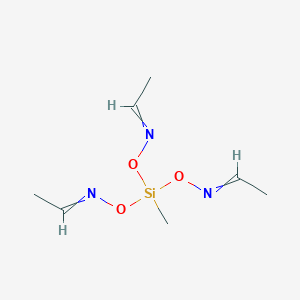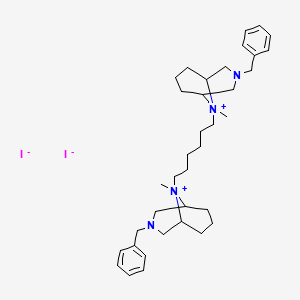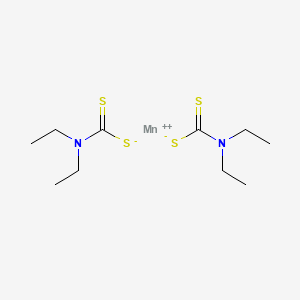
1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate is a complex organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate typically involves the reaction of N-propylcyclohexylamine with an appropriate guanidylating agent. Commonly used guanidylating agents include thiourea derivatives, S-methylisothioureas, and carbodiimides. The reaction is usually carried out under mild conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which provides a straightforward and efficient method for producing guanidines. This method involves the use of N-chlorophthalimide, isocyanides, and amines to produce N-phthaloylguanidines, which are then converted to the desired guanidine compound .
化学反应分析
Types of Reactions
1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the guanidine compound, while reduction may produce reduced forms with altered functional groups.
科学研究应用
1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive properties.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-Ethylguanidine sulfate
- Methylguanidine hydrochloride
- 1,1,3,3-Tetramethylguanidine
- N-Benzylguanidine hydrochloride
Uniqueness
1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications .
属性
CAS 编号 |
14156-84-4 |
|---|---|
分子式 |
C12H28N4O4S |
分子量 |
324.44 g/mol |
IUPAC 名称 |
[amino(azaniumylidene)methyl]-[2-[cyclohexyl(propyl)amino]ethyl]azanium;sulfate |
InChI |
InChI=1S/C12H26N4.H2O4S/c1-2-9-16(10-8-15-12(13)14)11-6-4-3-5-7-11;1-5(2,3)4/h11H,2-10H2,1H3,(H4,13,14,15);(H2,1,2,3,4) |
InChI 键 |
OGUANAQUSKNZKG-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC[NH2+]C(=[NH2+])N)C1CCCCC1.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)













